An In-depth Technical Guide to 2-Cyano-3-methyl-4-nitropyridine: A Versatile Scaffold for Chemical Innovation
An In-depth Technical Guide to 2-Cyano-3-methyl-4-nitropyridine: A Versatile Scaffold for Chemical Innovation
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Key Heterocycle
In the landscape of medicinal chemistry and materials science, the pyridine ring stands as a cornerstone, a privileged scaffold that forms the basis of numerous pharmaceuticals and functional materials. The strategic functionalization of this six-membered heterocycle allows for the fine-tuning of electronic properties, solubility, and biological activity. This guide delves into the chemical intricacies of a particularly intriguing derivative: 2-Cyano-3-methyl-4-nitropyridine .
This molecule, bearing a strategic arrangement of electron-withdrawing cyano and nitro groups, alongside a methyl substituent, presents a unique chemical personality. The interplay of these functionalities on the pyridine core creates a highly activated system, ripe for a variety of chemical transformations. This guide, intended for the discerning researcher and drug development professional, will not merely present facts but will explore the underlying chemical principles that make 2-Cyano-3-methyl-4-nitropyridine a valuable tool in the pursuit of novel chemical entities. We will journey through its structural and electronic characteristics, dissect its reactivity, and explore its potential applications, all while grounding our discussion in the fundamental principles of organic chemistry.
Molecular Architecture and Physicochemical Properties
2-Cyano-3-methyl-4-nitropyridine is a crystalline solid at room temperature. Its molecular structure is the foundation of its chemical behavior.
Structural and Electronic Features
The core of the molecule is a pyridine ring, an aromatic heterocycle where one CH group of a benzene ring is replaced by a nitrogen atom. This nitrogen atom imparts a degree of electron deficiency to the ring system. This effect is significantly amplified by the presence of two powerful electron-withdrawing groups: the cyano (-C≡N) group at the 2-position and the nitro (-NO₂) group at the 4-position. The methyl group (-CH₃) at the 3-position, being weakly electron-donating, offers a subtle counterpoint to this electronic landscape.
The synergistic electron-withdrawing effect of the cyano and nitro groups renders the pyridine ring highly electron-deficient. This has profound implications for its reactivity, particularly its susceptibility to nucleophilic attack.
Table 1: Physicochemical Properties of 2-Cyano-3-methyl-4-nitropyridine
| Property | Value | Source |
| CAS Number | 30235-13-3 | [] |
| Molecular Formula | C₇H₅N₃O₂ | [] |
| Molecular Weight | 163.13 g/mol | [] |
| Appearance | Solid (form may vary) | General chemical knowledge |
| SMILES | CC1=C(C=CN=C1C#N)[O-] | [] |
| InChI | InChI=1S/C7H5N3O2/c1-5-6(4-8)9-3-2-7(5)10(11)12/h2-3H,1H3 | [] |
Spectroscopic Characterization (Predicted)
Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by the strong, sharp absorption of the nitrile group (C≡N) in the region of 2220-2240 cm⁻¹.[4] The nitro group (NO₂) will exhibit two strong stretching vibrations, an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C-H stretching of the methyl group will appear just below 3000 cm⁻¹. Aromatic C=C and C=N stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The two aromatic protons on the pyridine ring will appear as distinct signals in the downfield region (typically δ 7.0-9.0 ppm), with their chemical shifts influenced by the anisotropic effects of the nitro and cyano groups. The methyl group protons will give rise to a singlet, likely in the range of δ 2.5-3.0 ppm.
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¹³C NMR: The carbon atom of the cyano group will have a characteristic chemical shift in the range of δ 115-125 ppm. The aromatic carbons will appear in the δ 120-160 ppm region, with the carbons attached to the nitro and cyano groups being significantly deshielded. The methyl carbon will resonate in the upfield region, typically around δ 15-25 ppm.
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 163. Subsequent fragmentation may involve the loss of NO₂, CN, or other small neutral molecules.
Synthesis and Reactivity: A Chemist's Perspective
The synthesis and reactivity of 2-Cyano-3-methyl-4-nitropyridine are dictated by the electronic nature of the substituted pyridine ring.
Synthetic Strategies: A Conceptual Approach
Diagram 1: Proposed Synthetic Pathway
Caption: Key reactive pathways of 2-Cyano-3-methyl-4-nitropyridine.
Applications in Drug Discovery and Materials Science
While specific biological activities for 2-Cyano-3-methyl-4-nitropyridine have not been extensively reported in the available literature, its structural motifs are prevalent in a wide range of bioactive molecules. This makes it a highly valuable building block for the synthesis of new chemical entities with therapeutic potential.
A Scaffold for Medicinal Chemistry
The cyanopyridine moiety is a well-recognized pharmacophore in drug discovery. The nitrile group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or even as a covalent warhead in targeted inhibitors. [5][6] Potential Therapeutic Areas:
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Kinase Inhibitors: The pyridine ring is a common core structure in many kinase inhibitors, which are a major class of anti-cancer drugs. The functional handles on 2-Cyano-3-methyl-4-nitropyridine allow for the facile introduction of various side chains to target the ATP-binding site of kinases.
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Antimicrobial Agents: The electron-deficient nature of the nitropyridine ring can be exploited to design novel antimicrobial agents.
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CNS-Active Compounds: Pyridine derivatives have a long history of use in the development of drugs targeting the central nervous system.
A Building Block for Advanced Materials
The electronic properties of 2-Cyano-3-methyl-4-nitropyridine also make it an interesting candidate for applications in materials science. The strong dipole moment arising from the push-pull nature of the substituents could lead to materials with interesting optical or electronic properties.
Safety and Handling
As with any reactive chemical, proper safety precautions must be observed when handling 2-Cyano-3-methyl-4-nitropyridine. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the closely related isomer, 2-Cyano-4-methyl-5-nitropyridine, can provide general guidance. [7] General Safety Recommendations:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
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Inhalation: Avoid inhaling dust or vapors.
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Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Table 2: General Handling and Safety Information (Inferred from a related isomer)
| Precaution | Recommendation | Source |
| Eye/Face Protection | Wear tightly fitting safety goggles. | [7] |
| Skin Protection | Wear impervious clothing and protective gloves. | [7] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded. | [7] |
| First Aid (Inhalation) | Move to fresh air. | [7] |
| First Aid (Skin Contact) | Take off contaminated clothing and wash with soap and water. | [7][8] |
| First Aid (Eye Contact) | Rinse with pure water for at least 15 minutes. | [7] |
| First Aid (Ingestion) | Rinse mouth with water. | [7] |
| Stability | Stable under normal conditions. Avoid heat and incompatible materials. | [7] |
Conclusion: A Molecule of Untapped Potential
2-Cyano-3-methyl-4-nitropyridine represents a molecule of significant, yet largely untapped, potential. Its highly functionalized and electronically activated pyridine core makes it a versatile platform for the synthesis of a diverse array of more complex molecules. While the current body of literature on this specific compound is limited, the known chemistry of its constituent parts and related structures strongly suggests its utility in both medicinal chemistry and materials science.
For the drug discovery professional, it offers a starting point for the development of novel therapeutics. For the synthetic chemist, it is a challenging yet rewarding substrate for exploring new methodologies. As research continues to push the boundaries of chemical synthesis and biological understanding, it is molecules like 2-Cyano-3-methyl-4-nitropyridine that will provide the essential tools for the next generation of scientific breakthroughs.
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